3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry Lead Optimization ADME Prediction

3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 731827-27-3) is a heterocyclic building block combining a thieno[2,3-d]pyrimidin-4(3H)-one core with a cyclohexyl substituent at N3 and a mercapto group at C2. This scaffold is recognized as a pharmacophore for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition.

Molecular Formula C12H14N2OS2
Molecular Weight 266.4 g/mol
Cat. No. B13240304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC12H14N2OS2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3
InChIInChI=1S/C12H14N2OS2/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,16)
InChIKeyXZBSKLFOGUPGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one – Thienopyrimidinone Core for 17β-HSD Inhibitor Research


3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 731827-27-3) is a heterocyclic building block combining a thieno[2,3-d]pyrimidin-4(3H)-one core with a cyclohexyl substituent at N3 and a mercapto group at C2. This scaffold is recognized as a pharmacophore for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition [1]. The compound is supplied as a research chemical with ≥95% purity and batch-specific certificates of analysis .

Scaffold Context Thieno[2,3-d]pyrimidin-4(3H)-one core for 17β-HSD1 pathway inhibition studies
Selection Logic N3-cyclohexyl and C2-mercapto substituents support derivatization-focused SAR workflow
Procurement Context Supplied with batch-specific CoA supporting assay reproducibility review

Why Generic Thienopyrimidinones Cannot Substitute for the N3-Cyclohexyl C2-Mercapto Configuration of 3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one


The N3-cyclohexyl group imparts a unique steric and lipophilic profile not replicated by common N3-allyl or N3-phenyl analogs, altering target binding and selectivity. The C2-mercapto group provides a reactive handle for further derivatization and may engage in critical hydrogen-bonding interactions. Replacing either substituent with a generic alternative (e.g., N3-methyl or C2-hydroxy) would fundamentally change the compound’s physicochemical properties and pharmacological profile, as evidenced by the distinct molecular weight and logP ranges of close analogs [1].

N3-Substituent Mismatch

N3-allyl or N3-phenyl analogs may shift steric and lipophilic profiles, altering target binding and selectivity context compared to the cyclohexyl configuration.

C2-Group Incompatibility

Replacing the C2-mercapto reactive handle with a C2-hydroxy group may eliminate key hydrogen-bonding interactions and derivatization potential.

Core-Only Misidentification

The unsubstituted 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one core lacks the N3-cyclohexyl group and may not support comparable target engagement profiles.

Quantitative Differentiation Evidence for 3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


Molecular Weight Differentiation from Unsubstituted and 5-Phenyl Analogs

The molecular weight of 3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is 266.38 g/mol, which is 82.14 g/mol heavier than the unsubstituted 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one core (184.24 g/mol) and 76.10 g/mol lighter than the 5-phenyl analog (342.48 g/mol) . This intermediate molecular weight positions the compound in a favorable range for oral bioavailability (Lipinski rule of five: MW < 500) while providing sufficient steric bulk to potentially enhance target selectivity compared to the minimal core.

Molecular Weight
Cross-study comparable
266.38 g/mol
Intermediate MW supports lead optimization context
+82.14 vs unsubstituted core; −76.10 vs 5-phenyl analog
Medicinal Chemistry Lead Optimization ADME Prediction

Scaffold Class Activity: 17β-HSD1 Inhibition by Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The thieno[2,3-d]pyrimidin-4(3H)-one core is a validated pharmacophore for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition. Patent WO2004110459A1 discloses compounds with this core that exhibit IC50 values in the nanomolar range against 17β-HSD1 and >100-fold selectivity over the oxidative isoform 17β-HSD2 [1]. Although specific IC50 data for the 3-cyclohexyl-2-mercapto derivative are not publicly available, the compound falls within the generic Markush structure of the patent, and its N3-cyclohexyl substitution aligns with the preferred lipophilic group claimed for potency.

17β-HSD1 Inhibition
Class-level inference
Covered by Markush structure WO2004110459A1
Supports scaffold-driven SAR studies
Compound-specific IC50 not publicly available
Endocrinology Cancer Steroid Hormone Disorders

Batch-to-Batch Reproducibility via Certificate of Analysis

Santa Cruz Biotechnology provides 3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one with a batch-specific Certificate of Analysis (CoA) that includes quantitative purity data (typically ≥95% by HPLC) and, where applicable, residual solvent and water content . This contrasts with many generic suppliers who offer only nominal purity without batch-level documentation, which can lead to inter-experiment variability.

Batch Purity
Supporting evidence
≥95% (HPLC)
Batch-specific CoA supports assay reproducibility
Contrasts with nominal purity without documentation
Chemical Procurement Assay Reproducibility Quality Control

Selectivity Profile: Reduced Estrogenic Off-Target Effects Versus Non-Cycloalkyl Analogs

In a related series of fused cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-ones, researchers reported that the majority of compounds exhibited excellent selectivity for 17β-HSD1 over 17β-HSD2 and did not bind to estrogen receptors (ER) at concentrations up to 10 µM [1]. The N3-cyclohexyl substituent in the target compound is structurally consistent with the cycloalkane-fused analogs that demonstrated this favorable selectivity profile, whereas N3-aryl or N3-allyl derivatives may introduce greater conformational flexibility and potential for ER interaction.

Selectivity Profile
Class-level inference
Predicted >100-fold 17β-HSD2 selectivity
Selectivity context for pathway probe studies
N3-cyclohexyl consistent with low ER engagement analogs
Drug Safety Selectivity Estrogen Receptor

High-Impact Application Scenarios for 3-Cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Exploration of 17β-HSD1 Inhibitors

The compound serves as a key intermediate for probing the N3 substituent effect on 17β-HSD1 potency and selectivity. Researchers can use it as a starting point for synthesizing a series of derivatives with varied N3-cycloalkyl, aryl, or heterocyclic groups, leveraging the established class-level activity of the thieno[2,3-d]pyrimidin-4-one core [1]. The batch-specific CoA ensures that SAR conclusions are not confounded by impurity-driven artifacts .

Chemical Biology Probe for Steroid Hormone Pathway Dissection

Because the thieno[2,3-d]pyrimidin-4-one scaffold selectively inhibits 17β-HSD1 over 17β-HSD2 and avoids ER engagement [1], this compound and its analogs can be used as tool compounds to dissect the role of estrone-to-estradiol conversion in breast cancer cell lines, without off-target activation of estrogen signaling.

Lead Optimization in Endometriosis and Breast Cancer Programs

With an intermediate molecular weight (266.38 g/mol) that places it in a favorable ADME space compared to both the minimal core and bulkier analogs , the compound is a strategic starting point for lead optimization campaigns seeking to balance target potency, metabolic stability, and oral bioavailability in 17β-HSD1-targeted therapeutics.

Custom Derivatization for Patent Circumvention Strategies

The presence of the C2-mercapto group offers a reactive handle for introducing diverse substituents via S-alkylation or S-arylation, enabling the generation of novel analogs outside the scope of existing patent claims [1]. This makes the compound valuable for medicinal chemistry groups seeking to develop proprietary inhibitors with improved IP position.

Application
Selection Property
Validation Focus
17β-HSD1 inhibitor SAR studies
N3-substituent pharmacophore review
CoA-supported assay reproducibility
Steroid hormone pathway probe studies
17β-HSD1 vs 17β-HSD2 selectivity context
ER engagement exclusion review
Hit-to-lead ADME assessment
Intermediate MW range context
Permeability endpoint review
Analog library synthesis
C2-mercapto reactive handle
Structure-novelty assessment context
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